N-(仲丁基)-3-苯基-2-丙烯-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

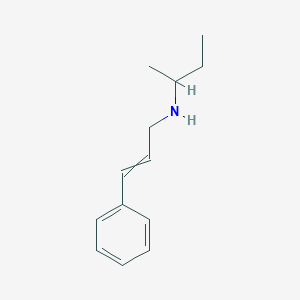

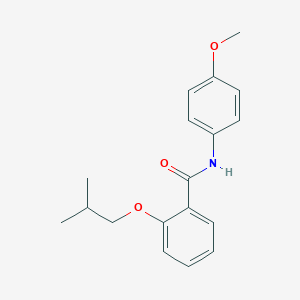

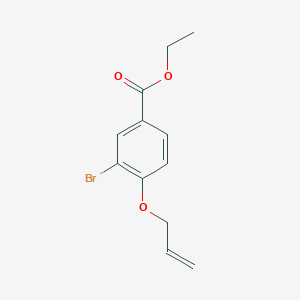

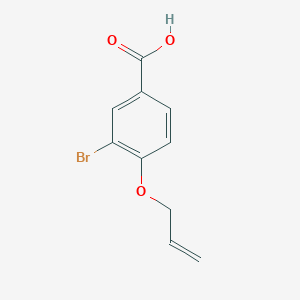

“N-(Sec-butyl)-3-phenyl-2-propen-1-amine” is a complex organic compound. The “sec-butyl” or “s-butyl” part refers to a butyl group (four carbon alkyl radical) attached at the secondary carbon in the chain . This compound also contains a phenyl group (a functional group with the formula -C6H5) and a propenyl group (a three-carbon chain with a double bond).

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amines with alcohols over alumina . An efficient synthesis of N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . A convenient synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under the solvent-free conditions is also described .Molecular Structure Analysis

The molecular structure of “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would be complex due to the presence of different functional groups. The sec-butyl group would have a chain arrangement of carbon atoms, but the rest of the molecule attaches at the second carbon in the chain . The phenyl group would add a benzene ring to the structure, and the propenyl group would contribute a three-carbon chain with a double bond.Chemical Reactions Analysis

The high-temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would be influenced by its functional groups. For example, n-butylamine, an organic compound with a similar butyl group, is a colorless liquid with a fishy, ammonia-like odor common to amines .科学研究应用

有害化合物的降解

高级氧化工艺 (AOP) 可有效矿化含氮化合物,改善水净化的处理方案。这些化合物通常对常规降解具有抗性,需要专注于其有效分解的创新处理技术。AOP,包括臭氧和芬顿工艺,因其对各种含氮胺、染料和农药的反应性而备受关注,展示了较高的降解效率以及针对特定废水的优化条件的重要性 (Bhat & Gogate, 2021)。

聚合过程

胺在环状酯的开环聚合中作为(共)引发剂发挥着重要作用,从而导致受控聚合过程。在聚合过程中使用叔胺和伯胺展示了它们在合成具有特定性质的聚合物中的效用,突出了胺在创造具有生物医学和工业领域潜在应用的材料方面的多功能性 (Duda et al., 2005)。

催化与合成过程

过渡金属配合物催化 N-烯丙基化合物(包括胺和酰胺)异构化为它们相应的 N-(1-丙烯基) 对应物。这些催化过程对于烯胺、烯酰胺和其他含氮化合物的选择性合成至关重要,为创造具有不同生物和化学性质的物质提供了途径 (Krompiec et al., 2008)。

抗癌应用

肉桂酸衍生物,包括与含氮化合物相关的衍生物,已被探索其抗癌潜力。这些化合物的多样反应性允许合成具有抗肿瘤功效的各种衍生物,强调了含氮化合物在药物化学和药物开发中的作用 (De, Baltas, & Bedos-Belval, 2011)。

作用机制

Target of Action

Compounds with similar structures, such as nitrile-containing pharmaceuticals, have been found to target a broad range of clinical conditions . The nitrile group, which is an important functional group widely found in pharmaceutical agents, can enhance binding affinity to the target .

Mode of Action

It is known that the sec-butyl group, a four-carbon alkyl radical, can interact with its targets in various ways . For instance, Lysergic acid 2-butyl amide, a structural isomer of LSD with a sec-butyl group, has been found to exceed the potency of LSD in animal drug discrimination assays .

Biochemical Pathways

For example, butachlor, a herbicide, inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Pharmacokinetics

It is known that the sec-butyl group can influence the pharmacokinetic profile of parent drugs .

Result of Action

For example, Fenobucarb, a carbamate insecticide, is used for control of Hemipteran pests on rice and cotton and is moderately toxic for humans .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

安全和危害

The safety and hazards associated with “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would depend on its specific properties and uses. For example, n-butylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, and exposure can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system .

未来方向

The future directions for “N-(Sec-butyl)-3-phenyl-2-propen-1-amine” would depend on its potential applications and the ongoing research in the field. For example, butylbenzene, a compound with a similar butyl group, has been used as a solvent for paints, varnishes, and resins . Its environmental and health impact is also being studied .

属性

IUPAC Name |

N-(3-phenylprop-2-enyl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMCOLLHJAVQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405895 |

Source

|

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Sec-butyl)-3-phenyl-2-propen-1-amine | |

CAS RN |

869942-45-0 |

Source

|

| Record name | N-(SEC-BUTYL)-3-PHENYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(allylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B496079.png)

![2,2-dimethyl-N-[4-(3-methylbutoxy)phenyl]propanamide](/img/structure/B496083.png)

![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)

![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)